molecular formula C8H10N2S B1671405 Ethionamide CAS No. 536-33-4

Ethionamide

Cat. No. B1671405
CAS RN: 536-33-4
M. Wt: 166.25 g/mol
InChI Key: AEOCXXJPGCBFJA-UHFFFAOYSA-N
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Description

Ethionamide is an antibiotic used to treat tuberculosis (TB). It belongs to the class of medicines called antibiotics and works to kill or prevent the growth of bacteria . It is used together with other medicines to treat TB .


Synthesis Analysis

Ethionamide is determined in bulk drug and tablets by employing two sulphonphthalein dyes: bromocresol green and bromocresol purple as chromogenic agents. The methods are based on the formation of intensely yellow colored ion-pair complexes upon the reaction of the drug with the cited dyes in chloroform medium .


Molecular Structure Analysis

Ethionamide is a nicotinic acid derivative related to isoniazid. It is thought that ethionamide undergoes intracellular modification and acts in a similar fashion to isoniazid . The electron density and the Laplacian of electron density of the molecule calculated from both methods display the charge density distribution of ethionamide molecule in the crystal field .


Chemical Reactions Analysis

Ethionamide is a prodrug which is activated by the enzyme ethA, a mono-oxygenase in Mycobacterium tuberculosis, and then binds NAD+ to form an adduct which inhibits InhA in the same way as isoniazid . The methods are based on the formation of intensely yellow colored ion-pair complexes upon the reaction of the drug with the cited dyes in chloroform medium .


Physical And Chemical Properties Analysis

Ethionamide is a one-compartment pharmacokinetic model with a lag-time, first-order absorption and elimination. The lag-time, absorption rate constant (ka), volume of distribution (V/F) and clearance (Cl/F) were 0.66 hours, 0.434 h−1, 180 L and 99.5 L/h, respectively, for a typical individual weighing 52.6 kg .

Scientific Research Applications

  • Ethionamide Activation and Resistance Mechanisms : Ethionamide requires activation by mycobacterial enzymes like EthA and is regulated by the transcriptional repressor EthR. Studies have explored the molecular pathways involved in its activation and resistance in Mycobacterium tuberculosis. Understanding these mechanisms can help in developing new strategies to enhance the efficacy of ethionamide against drug-resistant TB strains (Willand et al., 2009), (Vale et al., 2012).

  • Novel Delivery Systems : Research has been conducted on alternative delivery systems for ethionamide, such as pulmonary administration using spray-dried microparticles or biodegradable polymeric nanoparticles. These innovative methods aim to minimize systemic exposure and side effects while enhancing the drug's efficacy against tuberculosis (Garcia-Contreras et al., 2017), (Costa-Gouveia et al., 2017).

  • Interaction with Other Compounds : Investigations into ethionamide's interactions with various compounds, including potential ethionamide boosters and inhibitors of EthR, provide insights into optimizing its antitubercular activity and overcoming resistance. These studies have implications for improving tuberculosis treatment regimens and addressing drug-resistant strains (Grau et al., 2011), (Dover et al., 2004).

  • for tuberculosis treatment. These studies are crucial for determining effective dosages and understanding how various factors like age and HIV status affect drug levels and efficacy (Thee et al., 2011), (Deshpande et al., 2018).
  • Impact on Drug Resistance and Treatment Regimens : Studies have focused on understanding the role of ethionamide in the development of drug resistance and its impact on treatment regimens for multidrug-resistant tuberculosis. This research is crucial for developing effective treatment strategies and preventing the emergence of drug resistance (Willand et al., 2009), (Deshpande et al., 2018).

Safety And Hazards

Ethionamide has a high rate of side effects. Common side effects include nausea, diarrhea, abdominal pain, and loss of appetite. Serious side effects may include liver inflammation and depression . It should not be used in people with significant liver problems. Use in pregnancy is not recommended as safety is unclear .

Future Directions

Advanced drug delivery strategies have emerged as a promising approach to address the challenges of TB treatment. They have the potential to enhance therapeutic outcomes and improve TB patient compliance by providing benefits such as multiple drug encapsulation, sustained release, targeted delivery, reduced dosing frequency, and minimal side effects .

properties

IUPAC Name

2-ethylpyridine-4-carbothioamide
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InChI

InChI=1S/C8H10N2S/c1-2-7-5-6(8(9)11)3-4-10-7/h3-5H,2H2,1H3,(H2,9,11)
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InChI Key

AEOCXXJPGCBFJA-UHFFFAOYSA-N
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Canonical SMILES

CCC1=NC=CC(=C1)C(=S)N
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Molecular Formula

C8H10N2S
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DSSTOX Substance ID

DTXSID0020577
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Molecular Weight

166.25 g/mol
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Physical Description

Ethionamide appears as yellow crystals or canary yellow powder with a faint to moderate sulfide odor. (NTP, 1992), Solid
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992), Practically insoluble, Very sparingly soluble in ether. Sparingly soluble in methanol, ethanol, propylene glycol. Soluble in hot acetone, dichloroethane. Freely soluble in pyridine., 8.39e-01 g/L
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Mechanism of Action

Ethionamide may be bacteriostatic or bactericidal in action, depending on the concentration of the drug attained at the site of infection and the susceptibility of the infecting organism. Ethionamide, like prothionamide and pyrazinamide, is a nicotinic acid derivative related to isoniazid. It is thought that ethionamide undergoes intracellular modification and acts in a similar fashion to isoniazid. Isoniazid inhibits the synthesis of mycoloic acids, an essential component of the bacterial cell wall. Specifically isoniazid inhibits InhA, the enoyl reductase from Mycobacterium tuberculosis, by forming a covalent adduct with the NAD cofactor. It is the INH-NAD adduct that acts as a slow, tight-binding competitive inhibitor of InhA., Ethionamide may be bacteriostatic or bactericidal in action, depending on the concentration of the drug attained at the site of infection and the susceptibility of the infecting organism. The exact mechanism of action of ethionamide has not been fully elucidated, but the drug appears to inhibit peptide synthesis in susceptible organisms.
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Product Name

Ethionamide

Color/Form

Yellow crystals from ethanol

CAS RN

536-33-4
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Melting Point

327 to 331 °F (Decomposes) (NTP, 1992), 164-166 °C (decomposes), 163 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
22,400
Citations
K Johnsson, DS King, PG Schultz - Journal of the American …, 1995 - ACS Publications
… ethionamide 5-oxide.23 However, more detailed studies require identification of the enzyme responsible for activation of ethionamide… Isoniazid is activated by KatG; ethionamide or its 5-…
Number of citations: 305 pubs.acs.org
RW Riddell, M Stewart, AR Somner - British Medical Journal, 1960 - ncbi.nlm.nih.gov
… Gastro-intestinal symptoms attributed to ethionamide have caused interruptions of treatment … with certain doses of ethionamide and cycloserine and of ethionamide and pyrazinamide. …
Number of citations: 17 www.ncbi.nlm.nih.gov
M Tsukamura, S Tsukamura, S Mizuno… - American Review of …, 1964 - atsjournals.org
The in vitro and in vivo effects of ethionamide (alpha-… in Sauton medium by ethionamide at a concentration of 80'Y … Accordingly, the concentration of ethionamide used throughout the …
Number of citations: 8 www.atsjournals.org
C Vilchèze, WR Jacobs Jr - Molecular genetics of Mycobacteria, 2014 - Wiley Online Library
Tuberculosis (TB) chemotherapy started in the 1930s with the discovery by Domagk and colleagues of the anti‐TB activity of sulfonamides. Since these compounds were very toxic and …
Number of citations: 267 onlinelibrary.wiley.com
N Vale, P Gomes, HA Santos - Current drug metabolism, 2013 - ingentaconnect.com
Ethionamide (ETH) is an important second-line antituberculosis drug used for the treatment of patients infected with multidrug-resistant Mycobacterium. Although ETH is a structural …
Number of citations: 56 www.ingentaconnect.com
TA Vannelli, A Dykman, PRO de Montellano - Journal of Biological …, 2002 - ASBMB
Ethionamide (ETA), a prodrug that must undergo metabolic activation to exert its cytotoxic effects, is a second line drug against tuberculosis, a disease that infects more than a third of …
Number of citations: 288 www.jbc.org
N Willand, B Dirie, X Carette, P Bifani, A Singhal… - Nature medicine, 2009 - nature.com
… the bioactivation of ethionamide. Compounds designed and … analogs that boosted the ethionamide potency in culture … enabled a substantially reduced dose of ethionamide to lessen the …
Number of citations: 210 www.nature.com
A Scardigli, JA Caminero, G Sotgiu… - European …, 2016 - Eur Respiratory Soc
To treat multidrug-resistant tuberculosis (MDR-TB), the World Health Organization recommends to include, during the intensive phase of treatment, at least a parenteral agent, a later-…
Number of citations: 39 erj.ersjournals.com
J Choi, SJ Park, JG Jee - European journal of medicinal chemistry, 2015 - Elsevier
… In this study, we report on the inhibition of tyrosinase by ethionamide and its analogues. Ethionamide, … We also tested the effects of ethionamide and its analogues on melanin content in …
Number of citations: 36 www.sciencedirect.com
AE DeBarber, K Mdluli, M Bosman… - Proceedings of the …, 2000 - National Acad Sciences
Ethionamide (ETA) is an important component of second-line therapy for the treatment of multidrug-resistant tuberculosis. Synthesis of radiolabeled ETA and an examination of drug …
Number of citations: 449 www.pnas.org

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